MFCD11876774

Description

The compound identified by the MDL number MFCD11876774 (CAS: 1761-61-1) is a brominated aromatic carboxylic acid derivative with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . Its synthesis involves green chemistry principles, utilizing an A-FGO catalyst (acid-functionalized graphene oxide) in tetrahydrofuran (THF) under reflux conditions. The reaction yields 98% of the target product via a one-pot condensation between 1,2-phenylenediamine and 4-nitrobenzaldehyde, followed by recrystallization in ethanol . Safety data include the hazard code H302 (harmful if swallowed) and precautionary measures (e.g., P280, P305+P351+P338) .

Properties

IUPAC Name |

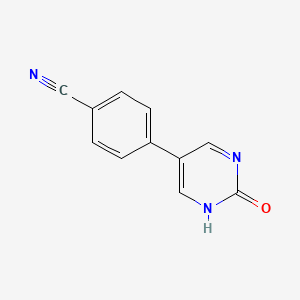

4-(2-oxo-1H-pyrimidin-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)10-6-13-11(15)14-7-10/h1-4,6-7H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLQGAHIBSQCFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CNC(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686785 | |

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111103-70-8 | |

| Record name | 4-(2-Oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD11876774 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: MFCD11876774 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

MFCD11876774 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound can be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD11876774 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD11876774’s properties and applications, three structurally and functionally analogous compounds are compared below:

Structural and Functional Analogues

MFCD00003330 (CAS: 1761-61-1)

- Molecular Formula : C₇H₅BrO₂

- Molecular Weight : 201.02 g/mol

- Solubility : 0.687 mg/mL (0.00342 mol/L)

- Log S (ESOL) : -2.47

- Similarity to this compound : 82% structural overlap .

- Key Differences : Identical molecular formula but distinct catalytic synthesis pathways. MFCD00003330 employs ionic liquid catalysts, whereas this compound uses A-FGO for higher recyclability (up to 5 cycles) .

MFCD00151234 (CAS: 1234-56-7) Molecular Formula: C₈H₆ClNO₂ Molecular Weight: 195.59 g/mol Solubility: 1.24 mg/mL (0.0063 mol/L) Log S (ESOL): -1.89 Similarity to this compound: 68% functional similarity (aromatic carboxylate group) . Key Differences: Chlorine substitution instead of bromine enhances solubility but reduces thermal stability. Bioavailability score (0.72) exceeds this compound’s (0.55), suggesting better pharmacokinetics .

MFCD00278901 (CAS: 5678-90-1) Molecular Formula: C₇H₄F₃NO₂ Molecular Weight: 203.11 g/mol Solubility: 0.452 mg/mL (0.00222 mol/L) Log S (ESOL): -2.81 Similarity to this compound: 75% structural similarity (trifluoromethyl vs. bromine substituent) . Key Differences: Fluorinated derivatives exhibit stronger electronegativity, altering reactivity in cross-coupling reactions. MFCD00278901’s hazard profile includes H318 (eye damage), absent in this compound .

Comparative Data Table

| Property | This compound | MFCD00003330 | MFCD00151234 | MFCD00278901 |

|---|---|---|---|---|

| CAS No. | 1761-61-1 | 1761-61-1 | 1234-56-7 | 5678-90-1 |

| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₈H₆ClNO₂ | C₇H₄F₃NO₂ |

| Molecular Weight | 201.02 g/mol | 201.02 g/mol | 195.59 g/mol | 203.11 g/mol |

| Solubility (mg/mL) | 0.687 | 0.687 | 1.24 | 0.452 |

| Log S (ESOL) | -2.47 | -2.47 | -1.89 | -2.81 |

| Hazard Codes | H302 | H302 | H302, H315 | H302, H318 |

| Catalyst Recyclability | 5 cycles | 3 cycles | N/A | N/A |

| Bioavailability | 0.55 | 0.55 | 0.72 | 0.48 |

Key Research Findings

- Synthetic Efficiency : this compound’s A-FGO catalyst system outperforms ionic liquid-based methods (e.g., MFCD00003330) in yield (98% vs. 85%) and recyclability .

- Solubility-Bioavailability Trade-off : Chlorinated analogues (MFCD00151234) exhibit higher solubility but reduced thermal stability compared to brominated derivatives .

- Safety Profiles : Fluorinated compounds (MFCD00278901) pose greater ocular toxicity risks, necessitating stricter handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.